![molecular formula C32H48F2O B14280397 3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl CAS No. 138200-10-9](/img/structure/B14280397.png)
3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Difluoro-4-[(6-methyloctyl)oxy]-4’-undecyl-1,1’-biphenyl belongs to the class of organic compounds known as biphenyls and derivatives. It consists of two phenyl rings connected by a single bond. The compound’s unique structure includes fluorine atoms, an octyl group, and an undecyl chain. Biphenyl derivatives find applications in various fields due to their diverse properties.
Vorbereitungsmethoden
The synthesis of this compound involves several steps:
Friedel-Crafts Alkylation: Start by alkylating biphenyl with 6-methyloctyl chloride using Lewis acid catalysts (such as aluminum chloride). This reaction introduces the octyl group.
Fluorination: Introduce fluorine atoms at the 3 and 3’ positions of the biphenyl ring using a fluorinating agent (e.g., hydrogen fluoride or a fluorinating reagent).
Etherification: Attach the undecyl chain via etherification of the hydroxyl group on the octyl substituent. This step involves reacting the octyl alcohol with undecyl bromide in the presence of a base (such as sodium hydroxide).
Analyse Chemischer Reaktionen
Oxidation: The compound can undergo oxidation reactions, converting the alkyl chains to corresponding alcohols or carboxylic acids.
Reduction: Reduction of the carbonyl group in the undecyl chain yields the corresponding alcohol.
Substitution: The fluorine atoms can be replaced by other halogens or functional groups.
Common Reagents: Reagents like sodium borohydride (for reduction), bromine (for halogenation), and potassium permanganate (for oxidation) are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents involved.
Wissenschaftliche Forschungsanwendungen
Liquid Crystals: Biphenyl derivatives serve as liquid crystal materials in displays and electronic devices due to their mesomorphic properties.
Biological Studies: Researchers explore their interactions with biological membranes and receptors.
Polymer Chemistry: These compounds contribute to the design of functional polymers.
Wirkmechanismus
Molecular Targets: The compound may interact with cell membranes, proteins, or enzymes.
Pathways: It could modulate signaling pathways or affect lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Compare it with other biphenyl derivatives, such as 4,4’-dihexylbiphenyl or 4,4’-diphenylbiphenyl.
Uniqueness: Highlight its specific features, such as the fluorine substitution and the long alkyl chains.
Eigenschaften
CAS-Nummer |
138200-10-9 |
|---|---|
Molekularformel |
C32H48F2O |
Molekulargewicht |
486.7 g/mol |
IUPAC-Name |
2-fluoro-4-[3-fluoro-4-(6-methyloctoxy)phenyl]-1-undecylbenzene |
InChI |
InChI=1S/C32H48F2O/c1-4-6-7-8-9-10-11-12-15-18-27-19-20-28(24-30(27)33)29-21-22-32(31(34)25-29)35-23-16-13-14-17-26(3)5-2/h19-22,24-26H,4-18,23H2,1-3H3 |
InChI-Schlüssel |
XCKLCCPGTDWBGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=C(C=C(C=C1)C2=CC(=C(C=C2)OCCCCCC(C)CC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine](/img/structure/B14280321.png)
![1-{[4-(Thiophen-3-yl)phenyl]methyl}-1H-imidazole](/img/structure/B14280332.png)
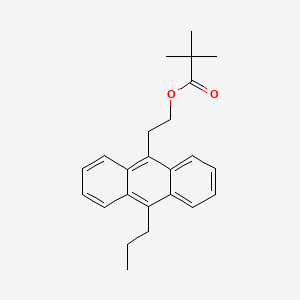

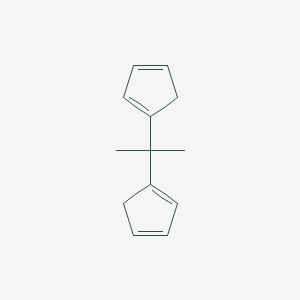
![(3R,5S)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B14280343.png)
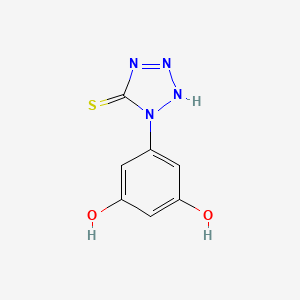
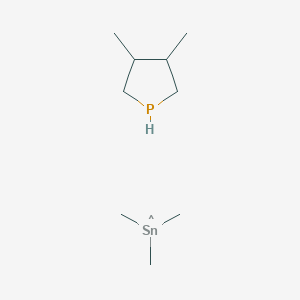
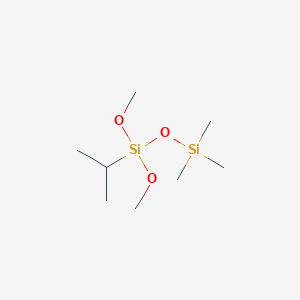


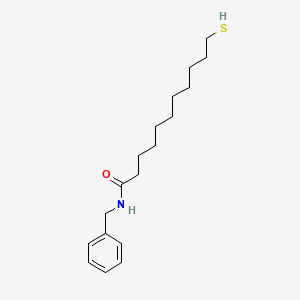
![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
